![molecular formula C12H7ClFN3 B1426746 4-Chloro-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine CAS No. 1338690-83-7](/img/structure/B1426746.png)
4-Chloro-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine
Overview
Description
Pyrazolo[1,5-a]pyrazine is a type of nitrogen-containing heterocycle. These structures are often found in bioactive agents used in pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of similar compounds, like pyrazolo[3,4-b]pyridine derivatives, consists of an extracellular domain, an intercellular domain, and a transmembrane domain .Chemical Reactions Analysis
The chemical reactions of similar compounds involve a sequential opening/closing cascade reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely and are often determined by the specific substituents on the pyrazolo[1,5-a]pyrazine core .Scientific Research Applications
Drug Development
“4-Chloro-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine” may serve as a scaffold in drug discovery due to its pyrazolo[1,5-a]pyrazine core, which is a common structure in medicinal chemistry for the development of kinase inhibitors .
Biological Studies
Compounds with a pyrazolo[1,5-a]pyrazine structure have been used to study biological targets and processes, such as acetylcholine release at cholinergic synapses .
Optical Applications
Derivatives of pyrazolo[1,5-a]pyrazine have been identified as strategic compounds for optical applications due to their tunable photophysical properties .
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it targets tumor cells in a selective manner .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding . The inhibition of CDK2 leads to alterations in cell cycle progression and induces apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase. This results in the arrest of the cell cycle, preventing the proliferation of cancer cells .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .
Result of Action
The result of the action of 4-Chloro-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine is the significant inhibition of cell growth. The compound showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induced significant alterations in cell cycle progression and apoptosis within cells .
properties
IUPAC Name |
4-chloro-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFN3/c13-12-11-7-10(16-17(11)5-4-15-12)8-2-1-3-9(14)6-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHVBMJBOHCONK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN3C=CN=C(C3=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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